molecular formula C10H11N3O2 B13295877 6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13295877
M. Wt: 205.21 g/mol
InChI Key: NIXDLNBPVXJSMN-UHFFFAOYSA-N
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Description

6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is notable for its unique structure, which includes a pyrazine ring substituted with an amino group and a carboxylic acid group, as well as a pent-1-yn-3-yl group attached to the amino nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of 2-chloropyrazine with pent-1-yn-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: Pyrazine-2-methanol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the pent-1-yn-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazine derivatives and contributes to its specific applications and reactivity .

Biological Activity

6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrazine ring and an alkyne substituent. The molecular formula of this compound is C10H11N3O2C_{10}H_{11}N_{3}O_{2}, with a molecular weight of 205.21 g/mol. This article provides a comprehensive overview of its biological activity, including synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a carboxylic acid group at the 2-position and a pent-1-yn-3-yl amino group at the 6-position of the pyrazine ring. This arrangement allows for diverse reactivity patterns, particularly in biological systems.

PropertyValue
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
CAS Number1696891-64-1

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of both an amino group and a carboxylic acid enhances its potential as a bioactive molecule.

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrazine carboxylic acids exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. For instance, compounds with similar structural features have demonstrated minimum inhibitory concentrations (MICs) ranging from 3.91 to 500 µg/mL against M. tuberculosis .

Case Studies

Several studies have explored the biological activities of compounds related to pyrazine derivatives:

  • Seitz et al. Study :
    • This study evaluated N-substituted quinoxaline derivatives for their antitubercular activity.
    • Key findings indicated that modifications to the pyrazine core could enhance activity against M. tuberculosis .
  • Anticancer Properties :
    • Research has also focused on the cytotoxic effects of similar compounds against cancer cell lines.
    • For example, certain derivatives were tested on human epithelial kidney cancer cells and showed selective cytotoxicity without affecting non-cancerous cells .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with specific biological targets, potentially inhibiting key metabolic pathways in pathogens or cancer cells.

Synthesis and Derivatives

The synthesis of this compound can be approached through various organic synthesis methods involving nucleophilic substitutions and coupling reactions. The ability to modify the alkyne substituent may lead to derivatives with enhanced biological activities.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-1-yn-3-ylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-7(4-2)12-9-6-11-5-8(13-9)10(14)15/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

NIXDLNBPVXJSMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC(=CN=C1)C(=O)O

Origin of Product

United States

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